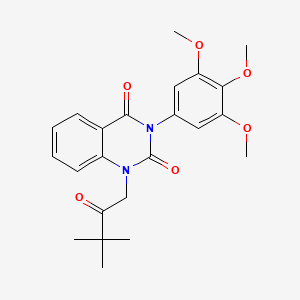
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a pyridine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxypyridine-3-carboxylic acid with 2-amino-1,2,3,4-tetrahydroquinoline-6-carboxamide under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide.
Reduction: 2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-4-carboxamide: Similar structure but with a carboxamide group at the 4-position of the pyridine ring.
2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16-12(3-2-8-17-16)15(21)18-11-5-6-13-10(9-11)4-7-14(20)19-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYALDGOCPKOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B6478165.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)

![4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6478184.png)

![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B6478203.png)
![1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B6478215.png)



![1-(4-cyano-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6478240.png)

![[5-(4-ethylphenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6478249.png)
